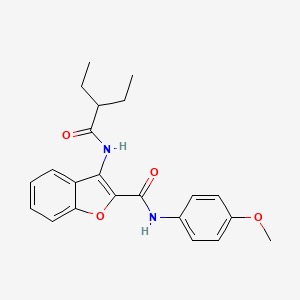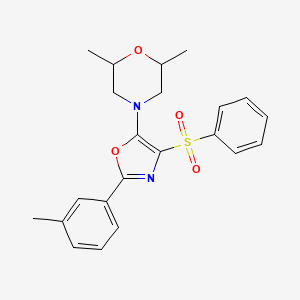
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine, also known as DMTM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of oxazoles and is structurally similar to other compounds that have shown promising results in various research fields.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has been extensively studied for its potential applications in scientific research. The compound has shown promising results in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors. This compound has been shown to have a high affinity for specific targets, making it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine has several advantages for lab experiments. The compound is stable and easy to handle, making it suitable for various research applications. This compound has also been shown to have low toxicity, making it a safer alternative to other compounds. However, the compound has some limitations, including its low solubility in water and limited availability.
Orientations Futures
There are several future directions for research on 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, researchers can investigate the structure-activity relationship of this compound and design novel compounds with improved pharmacological properties. Finally, researchers can develop new synthesis methods to improve the yield and purity of the compound, making it more accessible for various research applications.
Conclusion:
This compound is a promising compound that has shown potential for various scientific research applications. The compound has been extensively studied for its potential as a therapeutic agent, and its mechanism of action and molecular targets are still being investigated. This compound has several advantages for lab experiments, including its stability and low toxicity, but also has some limitations, such as its low solubility in water. Overall, this compound is a compound that warrants further investigation and has the potential to make significant contributions to various research fields.
Méthodes De Synthèse
The synthesis of 2,6-Dimethyl-4-(4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-yl)morpholine involves the reaction of 2,6-dimethylmorpholine with 4-(phenylsulfonyl)-2-(m-tolyl)oxazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Propriétés
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-8-7-9-18(12-15)20-23-21(29(25,26)19-10-5-4-6-11-19)22(28-20)24-13-16(2)27-17(3)14-24/h4-12,16-17H,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSHLUUDPHIKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[6-(cyclohexylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-methylpropanamide](/img/structure/B2907066.png)
![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)
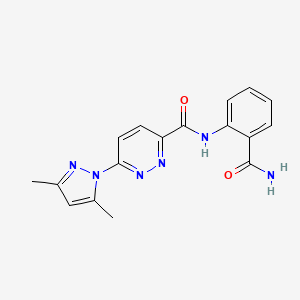
![Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2907074.png)
![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)
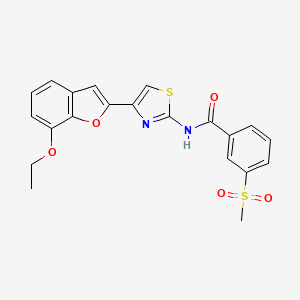
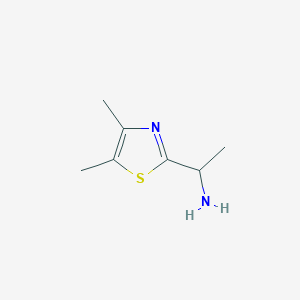
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)
![(2Z)-7-hydroxy-N-(5-methylpyridin-2-yl)-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2907081.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)

